molecular formula C17H14Cl2N2O3 B4244297 7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride

7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B4244297
M. Wt: 365.2 g/mol
InChI Key: YEFKONCXOVXDAW-UHFFFAOYSA-N
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Description

7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Chlorination: Introduction of the chlorine atom at the 7th position can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The 3-hydroxyanilino group is introduced via nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyanilino group, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline core and the anilino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines and alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

7-chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3.ClH/c1-9-14(18)6-5-12-15(9)19-8-13(17(22)23)16(12)20-10-3-2-4-11(21)7-10;/h2-8,21H,1H3,(H,19,20)(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFKONCXOVXDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)NC3=CC(=CC=C3)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 2
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 3
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 4
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 5
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
Reactant of Route 6
7-Chloro-4-(3-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride

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